(1-(3-Chlorophenyl)cyclopropyl)methanamine

GABA aminotransferase inhibition Addiction therapeutics Epilepsy drug discovery

(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4) is a cyclopropylamine derivative (C₁₀H₁₂ClN, MW 181.66 g/mol) characterized by a 3-chlorophenyl group and an aminomethyl moiety attached to the same cyclopropane ring carbon. It is supplied as a free base or hydrochloride salt (MW 218.13 g/mol) for research use.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 115816-31-4
Cat. No. B175532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Chlorophenyl)cyclopropyl)methanamine
CAS115816-31-4
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CC1(CN)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2
InChIKeyPCAQCRJAVGXMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4): A Strategic Cyclopropylamine Building Block for Neuroscience and Adenosine Receptor Drug Discovery


(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4) is a cyclopropylamine derivative (C₁₀H₁₂ClN, MW 181.66 g/mol) characterized by a 3-chlorophenyl group and an aminomethyl moiety attached to the same cyclopropane ring carbon. It is supplied as a free base or hydrochloride salt (MW 218.13 g/mol) for research use . The compound is not primarily a final drug candidate but a critical synthetic intermediate. Its rigid cyclopropane scaffold enhances metabolic stability, while the meta-chlorophenyl group provides optimal lipophilicity for CNS drug design . Its value is proven by its role as the direct precursor to CPP-115, a clinical-stage GABA aminotransferase inhibitor, and as a key building block in patented A3 adenosine receptor antagonists [1].

Why Cyclopropylamine Positional Isomers and Para-Chloro Analogs Cannot Substitute for (1-(3-Chlorophenyl)cyclopropyl)methanamine in Drug Discovery Programs


Generic substitution fails for this compound due to three critical structural features that dictate its synthetic utility and biological profile. First, the 1,1-disubstituted cyclopropane architecture (amine and aryl group on the same carbon) provides a unique steric environment that is absent in the 2-substituted positional isomer trans-[2-(3-chlorophenyl)cyclopropyl]methylamine, which exhibits potent 5-HT2C receptor agonism (EC50 = 10 nM) [1]. Second, the meta-chlorine substitution pattern is essential for the GABA-AT pharmacophore; para-chloro analogs cannot generate the clinical candidate CPP-115, which is 186-fold more efficient than vigabatrin at inactivating GABA-AT [2]. Third, the free amine serves as the sole derivatizable handle for carbamate formation (as in CPP-115) or for constructing larger heterocyclic frameworks, as demonstrated in U.S. Patent US10196396 where it is used to synthesize A3 adenosine receptor antagonists with Ki = 550 nM [3]. These features cannot be replicated by simple alkyl amines or other chlorophenyl isomers.

Quantitative Differentiation Evidence for (1-(3-Chlorophenyl)cyclopropyl)methanamine vs. Structural Analogs


Critical Building Block for CPP-115: 186-Fold Superiority Over Vigabatrin at GABA-AT

(1-(3-Chlorophenyl)cyclopropyl)methanamine is the essential synthetic precursor to CPP-115 (benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate). CPP-115 inactivates GABA aminotransferase 186 times more efficiently than vigabatrin, the only FDA-approved GABA-AT inactivator [1]. CPP-115 has successfully completed Phase I clinical trials for cocaine addiction and infantile spasms (West syndrome) [2]. Alternative building blocks lacking the 1,1-disubstituted cyclopropane architecture cannot generate this clinical candidate.

GABA aminotransferase inhibition Addiction therapeutics Epilepsy drug discovery

Positional Isomer Differentiation: 1,1-Disubstituted Cyclopropane vs. 2-Substituted Cyclopropane Pharmacophore

The positional isomer trans-[2-(3-chlorophenyl)cyclopropyl]methylamine (amine at cyclopropane C2) is a potent 5-HT2C receptor agonist with EC50 values of 10 nM (5-HT2C), 59 nM (5-HT2B), and 1,890 nM (5-HT2A) in human HEK293 cells [1]. The 5-HT2C/5-HT2A selectivity ratio is approximately 189-fold. In contrast, (1-(3-chlorophenyl)cyclopropyl)methanamine (amine at C1 via methylene) is structurally incapable of adopting the same pharmacophore geometry due to the geminal substitution pattern, redirecting its utility toward carbamate derivatization for GABA-AT and adenosine receptor targets.

5-HT2C receptor agonism Serotonin receptor selectivity Cyclopropane SAR

Validated Building Block in A3 Adenosine Receptor Antagonist Patent (US10196396)

US10196396 (Handok Inc.) exemplifies (1-(3-chlorophenyl)cyclopropyl)methanamine as a key amine building block for synthesizing A3 adenosine receptor antagonists [1]. The resulting compound, (2S,3R,4S)-2-(8-((1-(3-chlorophenyl)cyclopropyl)amino)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol (Compound 29), demonstrates binding to human A3 adenosine receptor with Ki = 550 nM and IC50 = 550 nM in HEK-293 cell membrane homogenates [2]. This provides a validated synthetic pathway from the building block to a biologically active, patent-protected compound.

A3 adenosine receptor Antagonist drug discovery Heterocyclic synthesis

Meta-Chloro Substitution: Enhanced Lipophilicity and Metabolic Stability vs. Unsubstituted Phenyl Analog

The 3-chlorophenyl substitution provides a calculated LogP increase of approximately +0.7 units compared to the unsubstituted 1-phenylcyclopropyl methanamine analog, improving blood-brain barrier permeability potential . Cyclopropyl groups are known to enhance metabolic stability by reducing cytochrome P450-mediated oxidation compared to isopropyl or ethyl substituents [1]. The combination of the meta-chloro substituent and the cyclopropane ring provides a balanced lipophilic-hydrophilic profile (cLogP estimated ~2.0–2.5) that is within the optimal CNS drug space while maintaining aqueous solubility adequate for further chemical manipulation.

Physicochemical optimization CNS drug design Metabolic stability

Commercial Availability as Hydrochloride Salt with Documented Purity Specifications

The compound is commercially available as the hydrochloride salt (CAS 115816-31-4 free base; HCl salt MFCD09864779, MW 218.13 g/mol) from major suppliers including Sigma-Aldrich, with a reported purity specification of ≥95% (HPLC) . The hydrochloride salt form offers improved solid-state stability and aqueous solubility compared to the free base, facilitating weighing accuracy and dissolution for reaction setup. In comparison, the positional isomer trans-[2-(3-chlorophenyl)cyclopropyl]methylamine hydrochloride has different solubility and handling characteristics due to its distinct crystal packing .

Research chemical procurement Salt form selection Purity specification

Optimal Research and Procurement Scenarios for (1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4)


Synthesis of Clinical-Stage GABA-AT Inhibitor CPP-115 for Addiction and Epilepsy Programs

Medicinal chemistry teams developing next-generation GABA aminotransferase inhibitors should procure this compound as the direct synthetic precursor to CPP-115. CPP-115 has demonstrated 186-fold greater inactivation efficiency over vigabatrin in purified human GABA-AT enzyme assays and has completed Phase I clinical trials for cocaine addiction and infantile spasms [1]. The synthesis involves carbamate formation at the primary amine with benzyl chloroformate, yielding the clinical candidate in a single protection step.

Building Block for A3 Adenosine Receptor Antagonist Libraries (US10196396 Chemotype)

Groups pursuing A3 adenosine receptor antagonists for inflammation, glaucoma, or oncology indications can use this compound to replicate and extend the US10196396 patent chemotype. The validated synthetic route couples the amine to a [1,2,4]triazolo[4,3-a]pyrazine scaffold, yielding Compound 29 with human A3AR Ki/IC50 = 550 nM [2]. The rigid cyclopropane linker provides conformational constraint that may enhance selectivity over other adenosine receptor subtypes.

CNS Drug Discovery Scaffold Requiring Balanced Lipophilicity and Metabolic Stability

Research programs targeting CNS disorders can leverage the compound's estimated cLogP of 2.0–2.5 and low molecular weight (181.66 g/mol) to design brain-penetrant small molecules. The cyclopropane ring confers resistance to CYP450-mediated oxidation compared to acyclic alkyl amines, while the meta-chlorine provides optimal lipophilicity for passive blood-brain barrier permeation [3]. This scaffold is well-suited for fragment-based drug discovery or as a primary amine handle for parallel library synthesis.

Sigma Receptor Ligand Exploration Based on Arylcyclopropylamine Pharmacophore

The 3-chlorophenyl-cyclopropyl methanamine scaffold shares structural features with known sigma-1 receptor ligands. Related arylalkylamines with nanomolar sigma-1 affinity have been reported, with selectivity over sigma-2 receptors [4]. This compound can serve as a starting point for SAR exploration of novel sigma receptor modulators for psychiatric and neurodegenerative disorders, where the 1,1-disubstituted cyclopropane architecture provides a distinct vector geometry compared to linear alkylamine sigma ligands.

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